1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC16360260
Molecular Formula: C22H21ClN6O
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN6O |
|---|---|
| Molecular Weight | 420.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C22H21ClN6O/c1-30-19-4-2-3-18(13-19)27-9-11-28(12-10-27)21-20-14-26-29(22(20)25-15-24-21)17-7-5-16(23)6-8-17/h2-8,13-15H,9-12H2,1H3 |
| Standard InChI Key | LHSSZOZRLSTUNF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Its molecular formula is C₂₂H₂₁ClN₆O, with a molecular weight of 428.90 g/mol. Key structural features include:
-
A 4-chlorophenyl group at position 1 of the pyrazole ring, contributing to electronic modulation and hydrophobic interactions.
-
A 4-(3-methoxyphenyl)piperazine moiety at position 4 of the pyrimidine ring, enhancing binding affinity to neurotransmitter receptors.
The methoxy group on the phenyl ring introduces steric and electronic effects that influence solubility and metabolic stability. Computational models predict a logP value of 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Pathways and Optimization
Nucleophilic Substitution and Cyclocondensation
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically follows a two-step protocol :
-
Formation of the pyrazole core: Ethyl ethoxymethylenecyanoacetate reacts with 4-chlorophenylhydrazine hydrochloride under reflux conditions (ethanol, 80°C, 6 hours) to yield ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
-
Cyclocondensation: Heating the intermediate in formamide (120°C, 48 hours) facilitates cyclization into the pyrazolo[3,4-d]pyrimidine scaffold.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole formation | Ethanol, 80°C, 6 hours | 78 | 88 |
| Cyclocondensation | Formamide, 120°C, 48 hours | 85 | 92 |
| Piperazine substitution | DMF, K₂CO₃, 90°C, 12 hours | 72 | 95 |
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of Selected Pyrazolo[3,4-d]pyrimidines
| Compound | Anticonvulsant ED₅₀ (mg/kg) | CDK2 IC₅₀ (μM) |
|---|---|---|
| 1-(4-Bromophenyl)-4-piperazinyl derivative | 45 | 12.3 |
| 1-(2-Chlorophenyl)-4-morpholinyl analog | 52 | 18.4 |
| Target compound | Not reported | Predicted: 8.7 |
The target compound’s 3-methoxyphenyl group may improve metabolic stability compared to bromo or chloro analogs, as evidenced by prolonged half-lives in microsomal assays .
Challenges and Future Directions
-
Synthetic Scalability: Industrial production requires optimization of continuous flow reactors to enhance yield and reduce DMF usage.
-
ADMET Profiling: Predictive models indicate moderate hepatotoxicity risk (AMES test positivity: 0.67), necessitating in vitro validation.
-
Target Identification: High-throughput screening against GPCR libraries could elucidate mechanisms beyond kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume